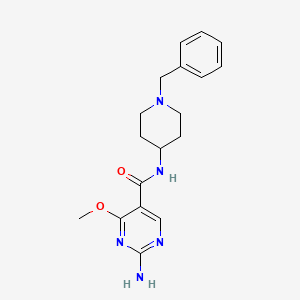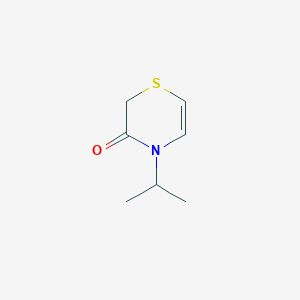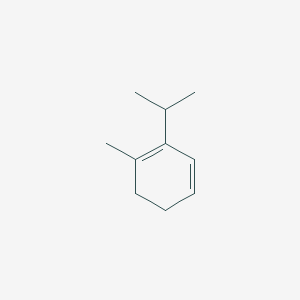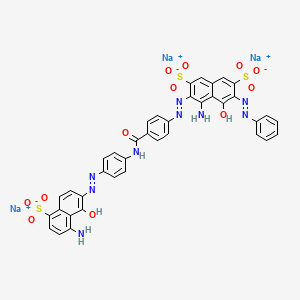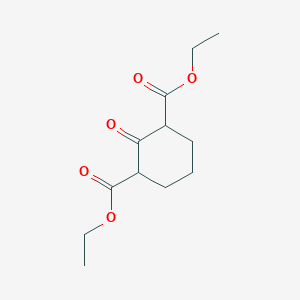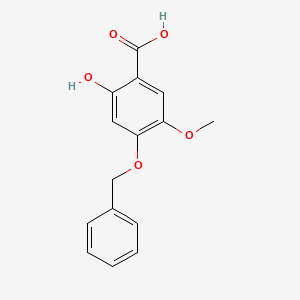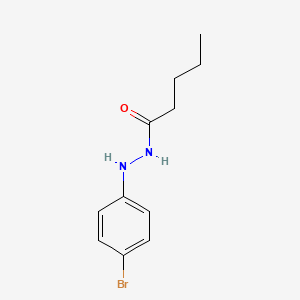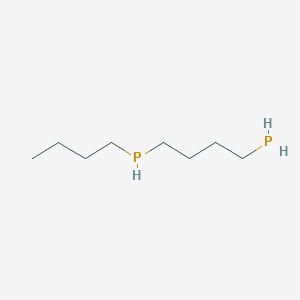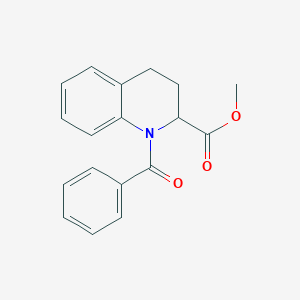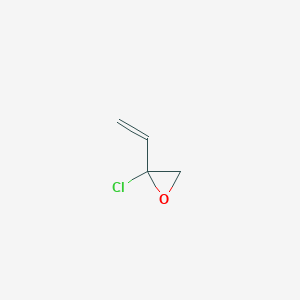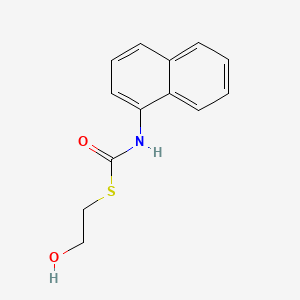
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester is an organic compound with a complex structure that includes a naphthyl group, a thiocarbamic acid moiety, and a hydroxyethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester typically involves the reaction of 1-naphthylamine with carbon disulfide and an alcohol, followed by esterification. One common method includes the use of carbon monoxide and sulfur under mild conditions in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Another approach involves the use of isocyanides and sulfoxides to directly form thiocarbamic acid S-esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
化学反应分析
Types of Reactions
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce the thiocarbamic acid moiety to a thiol.
Substitution: This reaction can involve the replacement of the hydroxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The thiocarbamic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The naphthyl group can also participate in π-π interactions with aromatic amino acids, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
N-(1-Naphthyl)ethylenediamine: This compound has a similar naphthyl group but differs in its functional groups and overall structure.
Prothiocarb: Another thiocarbamic acid ester, but with different substituents.
Uniqueness
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester is unique due to its combination of a naphthyl group and a thiocarbamic acid moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
73747-50-9 |
|---|---|
分子式 |
C13H13NO2S |
分子量 |
247.31 g/mol |
IUPAC 名称 |
S-(2-hydroxyethyl) N-naphthalen-1-ylcarbamothioate |
InChI |
InChI=1S/C13H13NO2S/c15-8-9-17-13(16)14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,15H,8-9H2,(H,14,16) |
InChI 键 |
ONVHBHOLDWJACC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)SCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



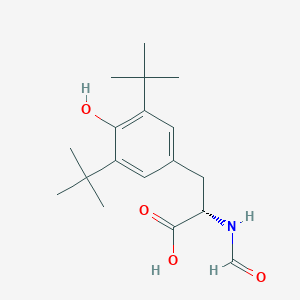
![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
